Compound Description: (R,E)-N-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)acrylamide, also known as AMG8562, is a potent and selective transient receptor potential vanilloid type 1 (TRPV1) modulator. It blocks capsaicin activation of TRPV1, but doesn't affect heat activation. Interestingly, AMG8562 potentiates pH 5 activation of TRPV1 in vitro and, unlike other TRPV1 antagonists, does not cause hyperthermia in rats in vivo. AMG8562 has demonstrated significant antihyperalgesic effects in rodent pain models, blocking capsaicin-induced flinching and exhibiting efficacy in models of inflammatory and incisional pain. []
Relevance: AMG8562 shares a substituted 2,3-dihydro-1H-indene moiety with the target compound, N-(2,3-dihydro-1H-inden-1-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide. The presence of this structural feature suggests a potential for similar pharmacological activities or binding properties for both compounds. []
Compound Description: 4-(2-Hydroxyethyl)-2-aryl-5-methyl-2,4-dihydro-3H-1,2,4-triazolin-3-ones (2a-g) represent a series of compounds that were synthesized as precursors for novel N,N′-bis(1H-pyrrol-1-yl)-1-[2-(2-aryl-5-methyl-3-oxo-2,4-dihydro-3H-1,2,4-triazol-4-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxamides. []
Relevance: These compounds share a 1,2,4-triazole core with the target compound, N-(2,3-dihydro-1H-inden-1-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, suggesting a potential for similar chemical reactivity and further derivatization. []
Compound Description: Dimethyl-1-[2-(2-aryl-5-methyl-3-oxo-1,2,4-triazol-4-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylates (7a-g) are another series of compounds derived from 4-(2-hydroxyethyl)-2-aryl-5-methyl-2,4-dihydro-3H-1,2,4-triazolin-3-ones (2a-g). These compounds contain both a 1,2,4-triazole and a 1,2,3-triazole ring system in their structure. []
Relevance: These compounds are structurally similar to N-(2,3-dihydro-1H-inden-1-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide due to the presence of the 1,2,3-triazole core, although the substitution patterns and the additional 1,2,4-triazole ring in these compounds differentiate them from the target compound. []
Compound Description: N,N′-Bis(1H-pyrrol-1-yl)-1-[2-(2-aryl-5-methyl-3-oxo-2,4-dihydro-3H-1,2,4-triazol-4-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxamides (9a-g) represent the final target compounds synthesized in a study focusing on the development of a simple and efficient synthesis route for novel bis(triazolinone-triazole)ethanes. This synthetic route involves mild and convergent 1,3-dipolar cycloaddition reaction yielding overall good yields of the products. []
Relevance: These compounds share the 1,2,3-triazole core and the pyrrole substituent with N-(2,3-dihydro-1H-inden-1-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide. While these compounds contain an additional 1,2,4-triazole ring and a dicarboxamide substitution pattern on the triazole core, they highlight the potential for incorporating diverse heterocyclic substituents and exploring different substitution patterns on the 1,2,3-triazole core to potentially modulate biological activity. []
Compound Description: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide, also known as AMG 458, is a potent, selective, and orally bioavailable c-Met inhibitor. The development of this compound involved the exploration of pyrazolones with N-1 bearing a pendent hydroxyalkyl side chain for selective c-Met inhibition over VEGFR2. Blocking the metabolic hot spot on the hydroxyalkyl side chain led to the discovery of AMG 458. This compound significantly inhibited tumor growth in preclinical models without adverse effects. []
Relevance: Although AMG 458 does not directly share the same core structure as N-(2,3-dihydro-1H-inden-1-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, it highlights the importance of carboxamide substitution on heterocyclic cores for achieving desired pharmacological activity and optimizing drug-like properties. []
Compound Description: (2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415) is the first selective, nonpeptide vasopressin V1b receptor antagonist described. It exhibits nanomolar affinity for animal and human V1b receptors with significantly lower affinity for other vasopressin and oxytocin receptors. SSR149415 acts as a full antagonist, potently inhibiting arginine vasopressin-induced calcium influx. This compound effectively inhibits corticotropin secretion in several in vivo models and displays anxiolytic-like activity in mice. []
Relevance: SSR149415 shares a substituted 2,3-dihydro-1H-indole moiety with N-(2,3-dihydro-1H-inden-1-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide. Both compounds also contain a carboxamide group, highlighting the importance of these structural features for biological activity and interaction with specific receptors. []
Compound Description: 3-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-5-[4-(piperidin-1-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound containing a 1,2,3-triazole ring directly connected to a pyrazole ring via a single bond. Structural features of this compound include a planar pyrazole ring, a thiourea group nearly coplanar with the pyrazole N atoms, and a triazole ring slightly twisted with respect to the pyrazole ring. []
Relevance: This compound and N-(2,3-dihydro-1H-inden-1-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide both contain a 1,2,3-triazole core with an aromatic substituent at the 1-position and a carbonyl-containing group at the 4-position. This structural similarity emphasizes the importance of the 1,2,3-triazole core and its diverse substitution patterns for exploring various biological activities. []
Compound Description: 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is another compound featuring a 1,2,3-triazole ring directly connected to a pyrazole ring via a single bond. The pyrazole ring adopts an envelope conformation, and the thiourea group is nearly coplanar with the pyrazole N atoms. There's a twist between the pyrazole ring and the attached fluorobenzene ring and a greater twist between the triazole and the attached tolyl ring. []
Relevance: This compound shares the same core structure as compound 7 and displays similar structural features with N-(2,3-dihydro-1H-inden-1-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, further highlighting the significance of the 1,2,3-triazole core with specific substitution patterns for investigating various biological activities. []
Compound Description: N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, known as SR141716A, is a potent and selective cannabinoid CB1 receptor antagonist frequently used in research to investigate the role of CB1 receptors in various physiological processes and behavioral responses. [, , , , , , , , ]
Relevance: While SR141716A does not share the core structure of N-(2,3-dihydro-1H-inden-1-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, it highlights the importance of exploring various nitrogen-containing heterocycles as core structures for developing compounds with specific pharmacological activities. Additionally, both compounds feature a carboxamide group, which is a common motif for interacting with receptors and modulating their activity. [, , , , , , , , ]
Compound Description: 5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR) is a structural analog of SR141716A designed to investigate the interaction of the C3 substituent with lysine 3.28 (K3.28) in the CB1 receptor. VCHSR lacks hydrogen bonding potential at the C3 position, making it a neutral antagonist at the CB1 receptor. []
Relevance: Although VCHSR does not share the core structure with N-(2,3-dihydro-1H-inden-1-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, it highlights the impact of subtle structural modifications on receptor binding and pharmacological activity. The study of VCHSR, alongside SR141716A, emphasizes the importance of carefully considering the substitution patterns on heterocyclic cores for modulating receptor interactions and achieving desired pharmacological profiles. []
Compound Description: R-(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo[1,2,3,-de]-1,4-benzoxazinyl]-(1-naphthalenyl)methanone mesylate, commonly known as WIN55,212-2, is a synthetic cannabinoid agonist with high affinity for both CB1 and CB2 receptors. It's widely used in research to investigate the physiological and behavioral effects of cannabinoid receptor activation. [, , , , , , , , , , , , ]
Compound Description: N-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide, commonly referred to as AM251, is another potent and selective CB1 cannabinoid receptor antagonist frequently used in research to explore the role of CB1 receptors in various physiological and behavioral functions. [, , , , , , , , ]
Relevance: Although structurally distinct from N-(2,3-dihydro-1H-inden-1-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide, AM251 belongs to the same class of compounds targeting the cannabinoid system as SR141716A and WIN55,212-2. It further emphasizes the diversity of chemical structures that can bind to and modulate CB1 receptors, providing valuable insights for the development of novel cannabinoid receptor ligands with potentially improved therapeutic profiles. [, , , , , , , , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.